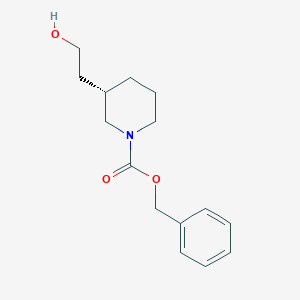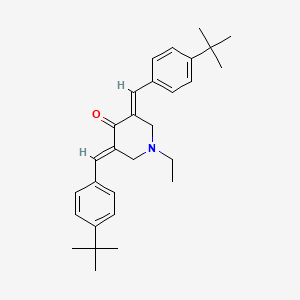
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is a synthetic organic compound with the molecular formula C29H37NO It is characterized by the presence of two tert-butyl-benzylidene groups attached to a piperidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 3,5-Bis-(4-tert-butylbenzylidene)-1-methyl-4-piperidinone
Uniqueness
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is unique due to its specific structural features, such as the presence of two tert-butyl-benzylidene groups and an ethyl-substituted piperidinone core. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C29H37NO |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C29H37NO/c1-8-30-19-23(17-21-9-13-25(14-10-21)28(2,3)4)27(31)24(20-30)18-22-11-15-26(16-12-22)29(5,6)7/h9-18H,8,19-20H2,1-7H3/b23-17+,24-18+ |
Clave InChI |
GTMASLQXBKMFQK-GJHDBBOXSA-N |
SMILES isomérico |
CCN1C/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/C1 |
SMILES canónico |
CCN1CC(=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



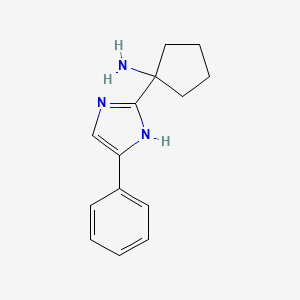
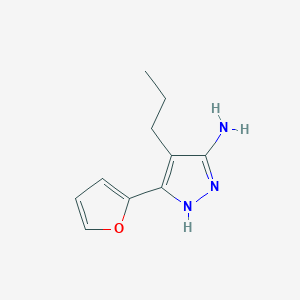
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
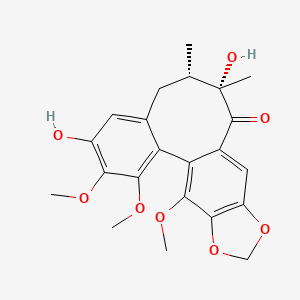
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
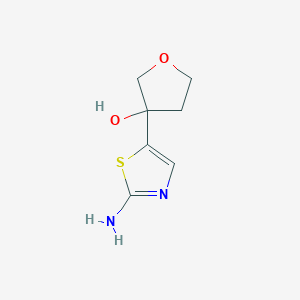
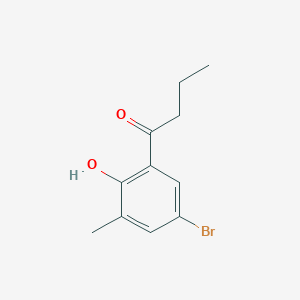
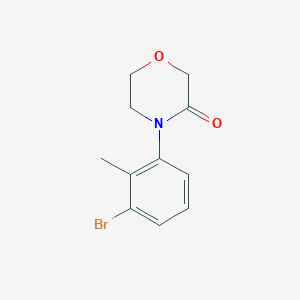
![8-Oxa-2-azaspiro[4.6]undecane](/img/structure/B13070334.png)
